Bicyclo[2.2.1]hept-5-en-2-ylmethanol
Overview
Description
Bicyclo[2.2.1]hept-5-en-2-ylmethanol: is a chemical compound with the molecular formula C8H12O It is a derivative of norbornene, a bicyclic hydrocarbon, and features a hydroxyl group attached to the second carbon of the bicyclo[221]hept-5-ene structure
Mechanism of Action
Target of Action
5-Norbornene-2-methanol, also known as Bicyclo[2.2.1]hept-5-ene-2-methanol, Bicyclo[2.2.1]hept-5-en-2-ylmethanol, or Cyclol, is primarily used in the field of polymer chemistry . It serves as a monomer for the modification of condensation and addition polymers for coatings .
Mode of Action
The compound interacts with its targets through a process known as copolymerization. Specifically, it undergoes copolymerization with ethylene using heterogeneous silica-supported catalysts . This interaction leads to the formation of new polymer structures.
Biochemical Pathways
The biochemical pathway involved in the action of 5-Norbornene-2-methanol is the polymerization process. The compound undergoes ring-opening metathesis polymerization, which is a type of chain-growth polymerization . This process involves the formation of carbon-carbon double bonds in cyclic olefins .
Pharmacokinetics
It’s important to note that the compound’s reactivity and stability under various conditions are crucial for its effective use in polymer chemistry .
Result of Action
The result of 5-Norbornene-2-methanol’s action is the formation of new polymer structures with specific properties. For instance, when copolymerized with ethylene, it leads to the creation of polymers that can be used in coatings . Additionally, the compound has been used in the synthesis of addition polymers, which have been studied for their gas-transport properties .
Action Environment
The action of 5-Norbornene-2-methanol is influenced by various environmental factors. For instance, the temperature and the ratio of the monomer to the catalyst can significantly affect the polymerization process . Furthermore, the compound is miscible with most common organic solvents and slightly soluble in hot water , which can influence its reactivity and the resulting polymer properties.
Biochemical Analysis
Biochemical Properties
5-Norbornene-2-methanol plays a significant role in biochemical reactions, particularly in the context of polymerization. It has been used in the preparation of various polymers, including addition polymers and copolymers . The compound interacts with enzymes and proteins involved in polymerization processes, such as metallocene catalysts, which facilitate the copolymerization of 5-Norbornene-2-methanol with ethylene . These interactions are crucial for the formation of high molecular weight polymers with desirable properties.
Cellular Effects
The effects of 5-Norbornene-2-methanol on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with specific enzymes can lead to changes in the expression of genes involved in metabolic pathways . Additionally, 5-Norbornene-2-methanol has been shown to affect the permeability of cell membranes, which can impact cellular metabolism and the transport of molecules across the cell membrane .
Molecular Mechanism
At the molecular level, 5-Norbornene-2-methanol exerts its effects through various binding interactions with biomolecules. The compound can act as a ligand for metallocene catalysts, facilitating the polymerization process . It also has the potential to inhibit or activate enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Norbornene-2-methanol can change over time. The compound’s stability and degradation are important factors to consider in experimental studies. In vitro and in vivo studies have shown that the compound can maintain its activity over extended periods, although its degradation products may have different biochemical properties .
Dosage Effects in Animal Models
The effects of 5-Norbornene-2-methanol vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects on cellular function, while higher doses may lead to toxic or adverse effects . For example, high doses of 5-Norbornene-2-methanol have been associated with cytotoxicity in certain cell types, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
5-Norbornene-2-methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo oxidation and reduction reactions, leading to the formation of different metabolites
Transport and Distribution
The transport and distribution of 5-Norbornene-2-methanol within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Its distribution within tissues is also affected by its binding to specific proteins, which can influence its localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of 5-Norbornene-2-methanol is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicyclo[2.2.1]hept-5-en-2-ylmethanol can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and an appropriate dienophile, followed by subsequent functional group transformations. For instance, the Diels-Alder reaction between cyclopentadiene and vinylene carbonate can yield bicyclo[2.2.1]hept-5-ene-2,3-diol, which can then be selectively oxidized to form bicyclo[2.2.1]hept-5-ene-2-methanol .
Industrial Production Methods: Industrial production of bicyclo[2.2.1]hept-5-ene-2-methanol typically involves large-scale Diels-Alder reactions followed by purification and functional group modifications. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[2.2.1]hept-5-en-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form bicyclo[2.2.1]heptane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as Swern oxidizing agents can be used to oxidize the hydroxyl group.
Reduction: Catalytic hydrogenation can be employed for reduction reactions.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions under appropriate conditions.
Major Products:
Oxidation: Bicyclo[2.2.1]hept-5-ene-2-one.
Reduction: Bicyclo[2.2.1]heptane-2-methanol.
Substitution: Various substituted bicyclo[2.2.1]hept-5-ene derivatives.
Scientific Research Applications
Bicyclo[2.2.1]hept-5-en-2-ylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Bicyclo[2.2.1]hept-2-ene: A related compound with similar structural features but lacking the hydroxyl group.
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde: Another derivative with an aldehyde group instead of a hydroxyl group.
Uniqueness: Bicyclo[2.2.1]hept-5-en-2-ylmethanol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential for hydrogen bonding. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .
Properties
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-9H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMNWCHHXDUKFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30421-42-2 | |
Record name | Bicyclo[2.2.1]hept-5-ene-2-methanol, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30421-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID3038698 | |
Record name | Bicyclo[2.2.1]hept-5-ene-2-methanol | |
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URL | https://comptox.epa.gov/dashboard/DTXSID3038698 | |
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Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95-12-5, 13360-81-1 | |
Record name | Bicyclo[2.2.1]hept-5-ene-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Norbornene-2-methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Norbornene-2-methanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403110 | |
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Record name | Bicyclo[2.2.1]hept-5-ene-2-methanol | |
Source | EPA Chemicals under the TSCA | |
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Record name | Bicyclo[2.2.1]hept-5-ene-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3038698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bicyclo[2.2.1]hept-5-ene-2-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.175 | |
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Record name | 13360-81-1 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cyclol?
A1: Cyclol, or 5-Norbornene-2-methanol, has the molecular formula C8H12O and a molecular weight of 124.18 g/mol.
Q2: Is there any spectroscopic data available for cyclol?
A2: Yes, several studies utilize spectroscopic techniques to characterize cyclol. For example, 1H NMR, 13C NMR, and DEPT spectra have been used to analyze the structure and composition of cyclol-containing polymers. [, ]
Q3: How does cyclol behave as a comonomer in polymerization reactions?
A3: Cyclol has been successfully incorporated into polyethylene chains through copolymerization with ethylene. [, , ] This incorporation introduces hydroxyl functionality to the polyethylene backbone, potentially modifying its properties and expanding its applications.
Q4: Are there challenges in using cyclol as a comonomer?
A4: Yes, the hydroxyl group of cyclol can poison certain polymerization catalysts. Prereaction of cyclol with triisobutylaluminum (TIBA) has proven effective in protecting the hydroxyl group and enabling efficient copolymerization. [, ]
Q5: What types of catalysts have been used for cyclol copolymerization?
A5: Various catalysts have shown promise, including metallocene/MAO systems [, ], bis(β-enaminoketonato)titanium complexes [], and a rare-earth metal-based scandium half-sandwich catalyst. []
Q6: How does catalyst structure influence cyclol incorporation?
A6: Studies using bis(β-enaminoketonato)titanium complexes demonstrated that electron-donating groups on the catalyst structure enhance its tolerance toward the polar hydroxyl group of cyclol, leading to higher catalytic activity and comonomer incorporation. []
Q7: Has computational chemistry been applied to study cyclol copolymerization?
A7: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of cyclol copolymerization and to rationalize the observed catalytic activity and comonomer incorporation efficiencies of different catalyst systems. []
Q8: What are the potential applications of cyclol-containing polymers?
A8: The incorporation of cyclol introduces hydroxyl groups into the polymer backbone. These hydroxyl groups can serve as reactive sites for further modification, potentially enabling the development of new materials with tailored properties for various applications.
Q9: Are there any historical milestones in cyclol research?
A9: The concept of “cyclol” structures in proteins was first proposed by Dorothy Wrinch in the 1930s. While later disproven for proteins, the term “cyclol” persisted in organic chemistry to describe specific molecular structures. [, ]
Q10: How does research on cyclol contribute to a circular economy?
A10: Utilizing cyclol, derived from renewable resources, for polymer modification aligns with the principles of a circular economy by promoting the use of sustainable materials and potentially reducing reliance on traditional petroleum-based polymers. []
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